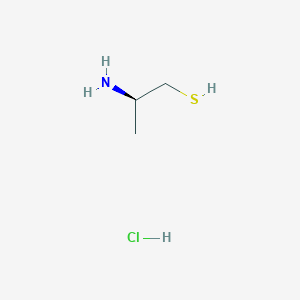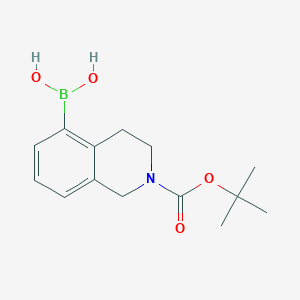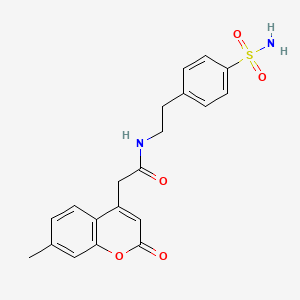
N-(2-Amino-2-phenylethyl)-1-methyl-3,4-dihydroisochromene-1-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and solubility. For example, (2-amino-2-phenylethyl)dimethylamine has a molecular weight of 164.25 and tert-Butyl (2-amino-2-phenylethyl)carbamate has an average mass of 236.310 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides, chemically related to the compound of interest, have been synthesized and shown to possess pronounced antiarrhythmic activity with low toxicity. This suggests potential therapeutic applications in managing cardiac arrhythmias (Hoang et al., 2018).
Chemical Structure and Reactivity
The relationship between the chemical structure of polyamides and their reactivity to hypochlorous acid has been explored, with findings relevant to the development of chlorine-resistant materials for reverse osmosis membranes. This research could inform the use of similar compounds in enhancing the durability and efficiency of filtration systems (Kawaguchi & Tamura, 1984).
Anticancer Potential
Functionalized amino acid derivatives have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines, highlighting the compound's potential as a pharmacophore for designing new anticancer agents. This indicates the compound's utility in medicinal chemistry for developing targeted cancer therapies (Kumar et al., 2009).
Polymer Science Applications
The compound's structural motif has been explored in the context of aromatic polyamides and polyimides, indicating its utility in creating materials with desirable properties such as high glass transition temperatures and stability. This research points to its application in developing advanced polymers for high-performance materials (Yang & Lin, 1994).
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of a compound often involve improving its synthesis process, understanding its mechanism of action, and exploring its potential applications. For instance, thiazolidine derivatives, which are similar to the given compound, are being studied for their diverse therapeutic and pharmaceutical activity .
Eigenschaften
IUPAC Name |
N-(2-amino-2-phenylethyl)-1-methyl-3,4-dihydroisochromene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-19(16-10-6-5-7-14(16)11-12-23-19)18(22)21-13-17(20)15-8-3-2-4-9-15;/h2-10,17H,11-13,20H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGZGZKKCGZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCO1)C(=O)NCC(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)


![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

